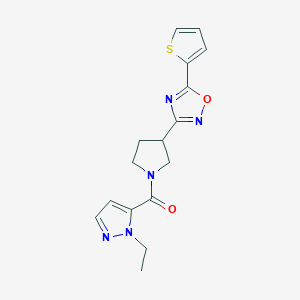
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride” is a compound with the CAS Number: 2287270-86-2 . It has a molecular weight of 210.11 and is a powder in its physical form . The compound belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H . This indicates the presence of a cyclobutan-1-amine group attached to an imidazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride” were not found in the retrieved papers, imidazoles in general are known to be involved in a diverse range of applications . This includes traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells and other optical applications .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 210.11 . It is stored at room temperature .Scientific Research Applications
Imidazoles in Organic & Biomolecular Chemistry
- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .
- Methods : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
N-Acyl Imidazoles in Chemical Biology
- Application : N-Acyl imidazoles are unique electrophiles that exhibit moderate reactivity, relatively long-half life, and high solubility in water . They are used in a number of chemical biology researches, which include chemical synthesis of peptide/protein, chemical labeling of native proteins of interest (POIs), and structural analysis and functional manipulation of RNAs .
- Methods : The methods that enable the chemical modification of endogenously existing POIs and RNAs in live cells may offer a variety of opportunities not only for fundamental scientific study but also for biotechnology and drug development .
- Results : N-Acyl imidazoles are known to play crucial roles in the activation process of some proteins and enzymes .
Safety And Hazards
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods for imidazoles, including “3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride”.
properties
IUPAC Name |
3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLANYXJBGIPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)
![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)



